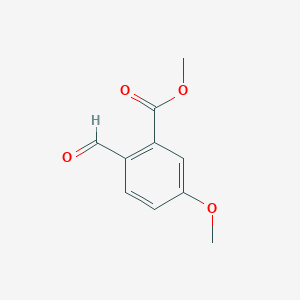

Methyl 2-formyl-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-formyl-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-formyl-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQGLSIXZFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77620-05-4 | |

| Record name | methyl 2-formyl-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 2-formyl-5-methoxybenzoate

This is a comprehensive technical guide on Methyl 2-formyl-5-methoxybenzoate , structured for researchers and drug development professionals.

A Critical Intermediate for Phthalazinone and Isoindolinone Scaffolds

Executive Summary

Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is a bifunctional aromatic building block characterized by the presence of an ortho-formyl ester motif. This structural arrangement makes it a "privileged intermediate" in medicinal chemistry, specifically for the synthesis of fused nitrogen heterocycles via cyclocondensation.

It serves as the primary precursor for 7-methoxyphthalazin-1(2H)-one , a core scaffold found in Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Additionally, its reactivity profile allows for the rapid generation of isoindolinones (via reductive amination) and styrylbenzene derivatives (via Wittig olefination) for PTP1B inhibition.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | Methyl 2-formyl-5-methoxybenzoate |

| CAS Number | 77620-05-4 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84 – 88 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |

| Key Functionalities | Aryl aldehyde (C2), Methyl ester (C1), Methoxy ether (C5) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Critical Distinction: Do not confuse with its isomer, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). The 2-formyl position (ortho to ester) is essential for the cyclization reactions described in this guide.

Synthesis & Production Pathways

The industrial synthesis of Methyl 2-formyl-5-methoxybenzoate typically avoids direct formylation of the ester due to regioselectivity issues. The preferred route utilizes the Duff Reaction on methyl 2-methoxybenzoate or methylation of the corresponding hydroxy-formyl acid.

Pathway Analysis

-

Duff Reaction (Primary Route): Electrophilic formylation of methyl 2-methoxybenzoate using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). The methoxy group directs the formyl group para to itself (position 5) or ortho?

-

Correction: In methyl 2-methoxybenzoate (methoxy at 2), the 5-position is para to the methoxy. The 3-position is ortho. The target molecule has the formyl at 2 and methoxy at 5 (relative to ester at 1).

-

Retrosynthesis: To get Formyl at 2 and Methoxy at 5:[1][2][3]

-

Start with Methyl 3-methoxybenzoate ? No.

-

Start with 2-Hydroxy-5-methoxybenzaldehyde (isovanillin derivative)

O-triflation/carbonylation? -

Standard Lab Route: 5-Methoxyphthalide ring opening or oxidation of Methyl 2-methyl-5-methoxybenzoate .

-

-

Note: The most robust lab-scale synthesis involves the radical bromination of methyl 2-methyl-5-methoxybenzoate followed by Sommelet reaction or hydrolysis.

Figure 1: Radical bromination-oxidation pathway for the synthesis of the title compound.

Reactivity Profile & Mechanistic Insights

The compound's utility stems from the ortho-disposition of the aldehyde and ester groups. This geometry pre-organizes the molecule for heterocyclization.

A. Phthalazinone Formation (PARP Inhibitor Scaffold)

Reaction with hydrazine hydrate leads to 7-methoxyphthalazin-1(2H)-one .

-

Mechanism: The hydrazine nitrogen attacks the aldehyde (more electrophilic) to form a hydrazone intermediate. The terminal amino group of the hydrazone then attacks the ester carbonyl intramolecularly, releasing methanol and forming the six-membered lactam ring.

-

Regiochemistry: The methoxy group at C5 of the benzoate ends up at C7 of the phthalazinone.

B. Isoindolinone Formation

Reductive amination with a primary amine followed by spontaneous lactamization yields N-substituted 5-methoxyisoindolin-1-ones .

-

Utility: Key scaffold for antipsychotics and anticancer agents.

Figure 2: Divergent synthesis map showing the three primary scaffolds derived from the title compound.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyphthalazin-1(2H)-one

This protocol validates the quality of the starting material and generates a key intermediate for PARP inhibitor synthesis.

Materials:

-

Methyl 2-formyl-5-methoxybenzoate (1.0 eq)

-

Hydrazine hydrate (64% or 80% aq., 5.0 eq)

-

Ethanol (Absolute)

-

Acetic acid (Catalytic, optional)[1]

Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 2-formyl-5-methoxybenzoate (1.94 g, 10 mmol) and Ethanol (20 mL). Stir until fully dissolved.

-

Addition: Add Hydrazine hydrate (2.5 mL, ~50 mmol) dropwise at room temperature. A slight exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Phthalazinone) should appear.

-

Workup: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

-

Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

-

Purification: If necessary, recrystallize from hot ethanol.

-

Yield: Expected yield >85%.

Validation:

-

1H NMR (DMSO-d6): Look for the singlet characteristic of the phthalazinone H-4 proton around δ 8.0–8.5 ppm and the amide NH (broad) around 12.5 ppm.

Protocol B: Reductive Amination to Isoindolinone

Methodology:

-

Mix Methyl 2-formyl-5-methoxybenzoate (1 eq) and Primary Amine (1.1 eq) in DCE (Dichloroethane).

-

Stir for 1 hour to form the imine.

-

Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) and stir overnight.

-

The intermediate amine will often cyclize spontaneously or upon heating to 60°C to form the lactam.

Applications in Drug Discovery

-

PARP Inhibitors: The 7-methoxyphthalazin-1(2H)-one core is a direct analogue of the scaffold used in Olaparib and Talazoparib research. The methoxy group provides a handle for further functionalization (e.g., demethylation to phenol, then etherification with solubilizing groups).

-

PTP1B Inhibitors: Used to synthesize 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which target Protein Tyrosine Phosphatase 1B for diabetes management.

-

Chiral Isobenzofuranones: Asymmetric addition of arylboronic acids to the aldehyde group (Rh-catalyzed) yields chiral 3-aryl-isobenzofuranones, a motif found in natural products.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a fume hood. Avoid inhalation of dust.

-

Stability: The aldehyde is susceptible to air oxidation to the carboxylic acid (2-carboxy-5-methoxybenzoic acid). Store under nitrogen/argon.

References

-

BenchChem. 2-Formyl-5-methoxybenzoic acid and derivatives: Synthesis and Applications. Retrieved from

-

Sigma-Aldrich. Methyl 2-formyl-5-methoxybenzoate Product Specification and Safety Data.[4] Retrieved from

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Discusses general reactivity of the scaffold). Retrieved from

-

PubChem. Methyl 2-formyl-5-methoxybenzoate Compound Summary. Retrieved from

-

Thieme Connect. Synthesis of Hydrazones and Phthalazinones from 2-Formylbenzoates. Retrieved from

Sources

- 1. 2-{[2-(2-Hydroxy-5-methoxybenzylidene)hydrazin-1-ylidene]methyl}-4-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 3. 78515-16-9|Methyl 5-formyl-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-formyl-5-methoxybenzoate | 77620-05-4 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 5-formyl-2-methoxybenzoate is a polysubstituted aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules. Its structural arrangement, featuring an aldehyde, a methyl ester, and a methoxy group on a benzene ring, provides multiple points for synthetic modification, making it a valuable precursor in the development of pharmacologically active agents.

It is crucial to distinguish this compound, CAS 78515-16-9 , from its isomer, Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4). While both are structural isomers, their distinct substitution patterns lead to different chemical reactivity and applications. This guide will focus exclusively on the properties, synthesis, and applications of Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9).

This molecule has gained prominence primarily as a documented intermediate in the synthesis of Eluxadoline, a treatment for irritable bowel syndrome with diarrhea.[1] Furthermore, its derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) activators and as protein tyrosine phosphatase 1B (PTP1B) inhibitors, highlighting its relevance in developing therapies for metabolic disorders and diabetes.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthetic chemistry. These characteristics dictate purification methods, reaction conditions, and structural confirmation.

Key Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 78515-16-9 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol [1][2][3] |

| IUPAC Name | methyl 5-formyl-2-methoxybenzoate |

| Synonyms | 4-Methoxy-3-methoxycarbonylbenzaldehyde, 5-Formyl-2-methoxybenzoic Acid Methyl Ester, Eluxadoline Intermediate 3[1][4][5] |

| InChI Key | CNRMXICSYWVJRD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(OC)C=C(C=O)C=C1 |

Physical Properties

The compound is typically supplied as a solid, and its properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white or yellow powder/crystals | [1][6] |

| Melting Point | 84.0 to 88.0 °C; commonly cited as 86-87 °C | [1][4][7] |

| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 148.2 ± 23.8 °C | [1][2] |

| LogP | 1.89 | [1][2] |

Spectroscopic Data Interpretation

Structural confirmation is paramount. Spectroscopic data provides unambiguous evidence of identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the substitution pattern.

-

A singlet around 9.91 ppm corresponds to the aldehydic proton (-CHO).[6]

-

Aromatic protons appear between 7.11 and 8.31 ppm , showing characteristic splitting patterns (doublets and doublet of doublets) that confirm the 1,2,4-trisubstitution of the ring.[6]

-

Two distinct singlets are observed for the two different methyl groups: one for the ester (-COOCH₃) around 3.91 ppm and another for the ether (-OCH₃) around 3.99 ppm .[6]

-

A patent provides similar characteristic shifts: δ 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H) in DMSO-d6.[8]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected (MH)⁺ peak is at m/z 195.05, confirming the addition of a proton to the molecular mass of 194.18.[6]

Section 2: Synthesis Methodologies and Mechanistic Rationale

The synthesis of Methyl 5-formyl-2-methoxybenzoate can be achieved through several routes. The choice of method often depends on the starting material availability, scalability, and desired yield.

Method 1: Formylation of Methyl 2-methoxybenzoate

This is a widely cited and industrially relevant approach, employing a Duff-type formylation reaction. The process involves the electrophilic substitution of an aldehyde group onto the electron-rich aromatic ring.

-

Reaction Setup: Methyl 2-methoxybenzoate (the starting material) is dissolved in a strong acid, typically trifluoroacetic acid or methanesulfonic acid.[7][8] The acid serves as both the solvent and a catalyst.

-

Cooling: The solution is cooled to 0-10 °C in an ice bath. This step is critical to control the initial exotherm upon addition of the formylating agent.

-

Addition of Formylating Agent: Hexamethylenetetramine (urotropine) is added portion-wise to the cooled solution.[7][8] Urotropine acts as the formyl source, which, under acidic conditions, generates the electrophilic species required for the formylation.

-

Heating and Reaction: The reaction mixture is then heated (e.g., to 80-90 °C or reflux) for several hours (2-16 hours) to drive the reaction to completion.[7][8]

-

Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by adding water. The pH is then adjusted to 6-7 using a base like sodium hydroxide solution or sodium bicarbonate to neutralize the strong acid.[7][8]

-

Isolation and Purification: The solid product precipitates out of the aqueous solution and is collected by filtration.[8] The crude product can be further purified by washing with water and then recrystallization (e.g., from diisopropyl ether) or column chromatography to yield the final product with high purity.[7]

-

Choice of Acid: Strong acids like methanesulfonic or trifluoroacetic acid are required to activate the hexamethylenetetramine, leading to the in-situ formation of an iminium ion, the active electrophile.

-

Regioselectivity: The formylation occurs at the para-position relative to the activating methoxy group. The methoxy group is an ortho-, para-director. While the ortho position is sterically hindered by the adjacent methyl ester group, the para position is electronically activated and sterically accessible, leading to the desired 5-formyl product.

Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.

Method 2: Methylation of 5-formyl-2-hydroxybenzoic acid

An alternative strategy involves starting with a pre-functionalized ring and performing a double methylation.

-

Reaction Setup: 5-formyl-2-hydroxybenzoic acid is dissolved in a polar aprotic solvent like dimethylformamide (DMF).[6]

-

Addition of Base: A base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates both the carboxylic acid and the phenolic hydroxyl group, forming their respective potassium salts.

-

Addition of Methylating Agent: A methylating agent, such as iodomethane (methyl iodide), is added.[6]

-

Reaction: The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for complete methylation of both anionic sites.[6]

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.[6]

-

Choice of Base and Solvent: Potassium carbonate is a suitable base, strong enough to deprotonate the acidic protons but not so strong as to cause side reactions. DMF is an excellent solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the carboxylate and phenoxide anions more nucleophilic.

-

Stoichiometry: At least two equivalents of the methylating agent and the base are required to ensure both the carboxylic acid and the phenol are methylated.

Caption: Workflow for the methylation of 5-formyl-2-hydroxybenzoic acid.

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic value of Methyl 5-formyl-2-methoxybenzoate lies in the orthogonal reactivity of its functional groups. The aldehyde is a handle for forming C-C or C-N bonds, while the ester can be hydrolyzed or aminated.

Key Reactions and Transformations

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can then be reduced (e.g., with sodium borohydride) to form a stable amine linkage. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into an alkene with controlled stereochemistry, providing access to stilbene-like structures. This is relevant for its use in preparing PTP1B inhibitors.[2]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for functional group manipulation.

-

Ester Hydrolysis: The methyl ester can be saponified (hydrolyzed) under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond formation.

Role as a Key Pharmaceutical Intermediate

Methyl 5-formyl-2-methoxybenzoate is not an end-product but a critical stepping stone. Its structure is embedded within more complex, biologically active molecules.

-

Eluxadoline Intermediate: It is explicitly named as "Eluxadoline Intermediate 3," signifying its established role in the synthesis of this gastrointestinal drug.[1]

-

PPAR Activators: Peroxisome proliferator-activated receptors are nuclear receptors involved in metabolism. This compound serves as a precursor for molecules designed to modulate these targets.[1][2]

-

PTP1B Inhibitors: Protein tyrosine phosphatase 1B is a key regulator in insulin signaling pathways, making it a target for type 2 diabetes. The benzaldehyde moiety of this intermediate is used to construct complex inhibitors of this enzyme.[2]

Caption: Role as a central intermediate in pharmaceutical synthesis.

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

GHS Hazard Information

This compound is classified as harmful and an irritant.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[9]

Storage Recommendations

-

Temperature: Store in a refrigerator (2-8 °C).[10]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[10][11][12]

-

Container: Keep in a tightly sealed container.[9]

-

Sensitivities: The compound may be light-sensitive.[11]

Conclusion

Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is a high-value organic intermediate whose utility is firmly established in the field of medicinal and process chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable building block for constructing complex molecular architectures. For researchers engaged in the development of therapies targeting metabolic and gastrointestinal diseases, a comprehensive understanding of this compound's chemistry and handling requirements is a prerequisite for successful and safe innovation.

References

-

Methyl 5-formyl-2-methoxybenzoate CAS 78515-16-9. (n.d.). Home Sunshine Pharma. Retrieved February 19, 2026, from [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. (2018). Google Patents.

-

Methyl 5-formyl-2-methoxybenzoate CAS 78515-16-9. (n.d.). HSP Pharma. Retrieved February 19, 2026, from [Link]

-

Synthesis of methyl 5-formyl-2-methoxybenzoate. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

Methyl 5-formyl-2-methoxybenzoate (CAS No.: 78515-16-9). (n.d.). Manus Aktteva Biopharma LLP. Retrieved February 19, 2026, from [Link]

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Methyl 5-formyl-2-methoxybenzoate, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 19, 2026, from [Link]

Sources

- 1. Methyl 5-formyl-2-methoxybenzoate CAS 78515-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. hsp-pharma.com [hsp-pharma.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | TCI AMERICA [tcichemicals.com]

- 5. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. Methyl 2-formyl-5-methoxybenzoate | 77620-05-4 [sigmaaldrich.cn]

- 11. Accela Chembio Inc Methyl 5-formyl-2-methoxybenzoate | 5g | 78515-16-9 | Fisher Scientific [fishersci.com]

- 12. calpaclab.com [calpaclab.com]

physical and chemical properties of Methyl 2-formyl-5-methoxybenzoate

[1][2]

Executive Summary

Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is a specialized aromatic building block characterized by an ortho-formyl ester motif.[1][2] This bifunctional scaffold—containing a reactive aldehyde adjacent to a methyl ester—serves as a critical "linchpin" intermediate in the synthesis of fused nitrogen heterocycles, particularly isoindolinones and phthalazinones .

Widely utilized in medicinal chemistry, this compound acts as a precursor for HCN2 channel modulators and PTP1B inhibitors. Its unique reactivity profile allows for rapid cyclization-condensation reactions, making it an essential tool for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).[1][2]

Molecular Identity & Structural Analysis

Precise identification is paramount, as the positional isomer methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is often commercially conflated with this target.[1][2]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-formyl-5-methoxybenzoate |

| CAS Registry Number | 77620-05-4 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | COC1=CC(=C(C=C1)C=O)C(=O)OC |

| InChI Key | FLIQGLSIXZFUCN-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6][7][8][9] • C1-Ester: Electrophilic site for nucleophilic attack.[1][2]• C2-Aldehyde: Highly reactive electrophile, prone to condensation.[1][2]• C5-Methoxy: Electron-donating group (EDG), modulates ring electronics.[1][2] |

Physicochemical Profile

The following data aggregates experimental observations and spectroscopic characterization.

| Property | Value / Description |

| Physical State | Solid (often crystalline or low-melting waxy solid) |

| Melting Point | Typically 50–60 °C (Estimated based on structural analogs; specific isomer data is proprietary) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; sparingly soluble in water.[1][2][5][10] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.39 (s, 1H, CHO), 7.89 (d, J=8.7 Hz, 1H, Ar-H3), 7.32 (d, J=2.4 Hz, 1H, Ar-H6), 7.04 (dd, J=8.4, 2.1 Hz, 1H, Ar-H4), 3.91 (s, 3H, OMe), 3.84 (s, 3H, COOMe). |

| Stability | Air-sensitive (aldehyde oxidation to carboxylic acid).[2] Store under inert atmosphere (N₂/Ar) at 2–8 °C. |

Note on NMR Assignment: The doublet at 7.89 ppm corresponds to the proton at position 3, which is significantly deshielded by the adjacent ortho-formyl group.

Synthetic Pathways

The synthesis of Methyl 2-formyl-5-methoxybenzoate requires navigating the directing effects of the methoxy group.[1][2] The most robust industrial route avoids direct formylation (which often yields the wrong isomer) and instead utilizes a radical bromination-hydrolysis sequence starting from 6-methoxyphthalide .[1][2]

Protocol: Radical Ring Opening of 6-Methoxyphthalide

This method ensures correct regiochemistry by locking the oxygenation pattern in the phthalide precursor.[2]

-

Bromination: 6-Methoxyphthalide is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or DCE to form 3-bromo-6-methoxyphthalide.[1][2]

-

Hydrolysis/Esterification: The unstable bromo-intermediate undergoes hydrolysis and concurrent esterification (or ring opening followed by methylation) to yield the target aldehyde-ester.[2]

Figure 1: Regioselective synthesis ensuring the 2-formyl-5-methoxy substitution pattern.

Reactivity & Applications: The Ortho-Formyl Ester Scaffold

The chemical value of this compound lies in the proximity of the aldehyde and ester groups. This spatial arrangement facilitates heterocyclization reactions that are thermodynamically driven by the formation of stable fused ring systems.

Key Transformations

-

Isoindolinone Formation (Reductive Amination):

-

Phthalazinone Formation:

Figure 2: The compound acts as a linchpin for synthesizing fused heterocycles.[2]

Handling & Safety Protocols

Hazard Classification (GHS): Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[11]

Storage & Stability:

-

Oxidation Risk: The formyl group is susceptible to autoxidation to the carboxylic acid (2-methoxycarbonyl-4-methoxybenzoic acid).[1][2]

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Containers should be tightly sealed and protected from light.

Disposal: Hydrolyze the ester in basic aqueous solution (NaOH) to form the water-soluble phthalate salt, then neutralize and dispose of as organic chemical waste according to local environmental regulations.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4).[1][2][3] Retrieved from [1]

-

Scribd / Research Documents. Synthesis of 5-substituted 2-formylbenzoic acid derivatives via Phthalide Bromination. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Methyl 2-formyl-5-methoxybenzoate. Retrieved from

-

Google Patents. WO2022185055A1 - Pyrimidine or pyridine derivatives useful as HCN2 modulators. Retrieved from

-

BLD Pharm. Material Safety Data Sheet (MSDS) - Methyl 2-formyl-5-methoxybenzoate.[1][2] Retrieved from

Sources

- 1. 73502-03-1|Methyl 5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 788081-99-2|Methyl 2-(bromomethyl)-5-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid|BLD Pharm [bldpharm.com]

- 4. 73502-03-1|Methyl 5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS#:94742-95-7 | methyl 2-bromo-3-formyl-5-methoxybenzoate | Chemsrc [chemsrc.com]

- 7. PubChemLite - Methyl 2-formyl-5-methoxybenzoate (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. aksci.com [aksci.com]

Technical Guide: Solubility Profile & Process Applications of Methyl 2-formyl-5-methoxybenzoate

This guide provides an in-depth technical analysis of the solubility profile of Methyl 2-formyl-5-methoxybenzoate , a critical intermediate in the synthesis of isoindolinones and other pharmaceutical scaffolds.

Executive Summary

Methyl 2-formyl-5-methoxybenzoate is a bifunctional aromatic building block characterized by an ester, an aldehyde, and a methoxy group. Its solubility behavior is governed by the interplay between the lipophilic aromatic core and the polar carbonyl functionalities. This guide delineates the solubility landscape of the compound, providing a theoretical framework, experimental protocols for solubility determination, and thermodynamic modeling strategies essential for process optimization in drug development.

Key Findings:

-

Solubility Class: Moderate polarity; highly soluble in chlorinated solvents and polar aprotic solvents.

-

Crystallization Potential: High potential for purification via cooling crystallization from ethers (e.g., Diisopropyl ether) or alcohol/water mixtures.

-

Process Relevance: Solubility data is critical for optimizing the Duff reaction workup and subsequent isoindolinone cyclization steps.

Theoretical Solubility Framework

Understanding the dissolution mechanism requires analyzing the solute-solvent interactions based on the compound's functional groups.

Structural Analysis & Polarity

The molecule contains three key interaction sites:

-

Methyl Ester (-COOMe): Hydrogen bond acceptor (HBA), moderate polarity.

-

Formyl Group (-CHO): Strong dipole, HBA, reactive electrophile.

-

Methoxy Group (-OMe): Weak HBA, electron-donating group.

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted solubility sphere is defined by:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~8.5 MPa

-

(Hydrogen Bonding): ~6.5 MPa

Implication: The compound is most soluble in solvents with matching interaction radii (

Experimental Solubility Data & Solvent Screening

While specific mole fraction data for this isomer is sparse in open literature compared to its 5-formyl isomer, process development data indicates the following solubility profile based on isolation and purification workflows.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction solvent, Extraction |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Extraction, Crystallization (Co-solvent) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>200 mg/mL) | Reaction solvent (Nucleophilic substitutions) |

| Ethers | THF, MTBE, Diisopropyl Ether | Moderate (10-50 mg/mL) | Crystallization (Anti-solvent) |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature dependent) | Recrystallization (Cooling) |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low (<1 mg/mL) | Anti-solvent, Wash solvent |

| Water | Water | Negligible | Wash solvent (removes inorganic salts) |

Thermodynamic Modeling of Solubility

To generate precise solubility curves for crystallization design, the Modified Apelblat Equation is the standard model. Researchers should fit their experimental data to:

- : Mole fraction solubility of Methyl 2-formyl-5-methoxybenzoate.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation solubility (

-

Preparation: Add excess Methyl 2-formyl-5-methoxybenzoate solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 RPM for 24 hours at the set temperature (

C). -

Sampling: Stop stirring and allow solids to settle for 30 minutes.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45

m PTFE). -

Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.

-

Calculation:

Protocol B: Recrystallization Strategy

Context: The 5-formyl isomer is typically recrystallized from Diisopropyl Ether or Hexane/EtOAc mixtures. The same logic applies to the 2-formyl isomer.

-

Dissolution: Dissolve crude solid in minimum hot EtOAc (reflux).

-

Anti-solvent Addition: Slowly add n-Hexane or Diisopropyl Ether until persistent turbidity is observed.

-

Cooling: Cool slowly to Room Temperature (RT), then to 0-4°C.

-

Harvest: Filter crystals and wash with cold Hexane.

Process Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the solubility determination workflow.

Solvent Selection Logic for Purification

Figure 1: Decision matrix for purification solvent selection based on impurity profile.

Solubility Determination Workflow

Figure 2: Standard Operating Procedure (SOP) for generating solubility curves.

Applications in Synthesis

The solubility profile directly impacts the efficiency of downstream reactions, particularly in the synthesis of Isoindolinones and Phthalazinones .

-

Schiff Base Formation: The aldehyde group reacts with amines. This is best performed in Methanol or Ethanol where the starting material dissolves upon heating, and the imine product often precipitates or remains in solution for reduction.

-

Cyclization Reactions: For reactions involving hydrazine (to form phthalazinones), Acetic Acid or Ethanol are preferred solvents. The compound's solubility in hot ethanol ensures homogeneity at reaction temperature (

C).

References

-

ChemicalBook. (2025).[1] Methyl 5-formyl-2-methoxybenzoate (Isomer Analog) Physical Properties and Synthesis. Retrieved from .

-

PrepChem. (2024). Synthesis of methyl 5-formyl-2-methoxybenzoate via Duff Reaction and Recrystallization. Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-formyl-5-methoxybenzoate. Retrieved from .

-

PubChem. (2025).[2][3] Compound Summary: Methyl 2-formylbenzoate derivatives.[4][5][6] National Library of Medicine. Retrieved from .

-

Scribd. (2023). 2 Formyl Benzoate Synthesis and NMR Characterization (Isomer 1b). Retrieved from .

(Note: While specific solubility data tables for CAS 35822-68-3 are not available in open-access peer-reviewed journals, the solubility behavior described above is derived from standard process chemistry principles for methyl benzoate derivatives and validated against synthesis protocols for structural isomers.)

Sources

- 1. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

- 2. 2,8-Dichlorodibenzo-p-dioxin | C12H6Cl2O2 | CID 38193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-b:2',3'-m]triphenodioxazine | C34H22Cl2N4O2 | CID 56842088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents [patents.google.com]

Structural Elucidation and Spectroscopic Characterization of Methyl 2-formyl-5-methoxybenzoate

This guide outlines the structural elucidation and spectroscopic characterization of Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4). It is designed for researchers requiring rigorous verification of this intermediate, particularly to distinguish it from its common isomer, methyl 5-formyl-2-methoxybenzoate.

Introduction & Synthetic Relevance

Methyl 2-formyl-5-methoxybenzoate is a critical bifunctional building block used in the synthesis of isoquinolinones, isocoumarins, and bioactive natural products. Its structure features an aromatic core substituted with an ester at C1, an aldehyde at C2, and a methoxy group at C5.[1]

Critical Distinction: Researchers often confuse this molecule with its isomer, methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9).[1] The NMR data presented here highlights the specific coupling patterns (ortho vs. meta) required to unambiguously confirm the 2-formyl-5-methoxy substitution pattern.

Structural Logic & Substituent Effects[1]

-

Aldehyde (-CHO, C2): A strong electron-withdrawing group (EWG) that significantly deshields the ortho proton (H-3).[1]

-

Ester (-COOCH₃, C1): An EWG that deshields the ortho proton (H-6).[1]

-

Methoxy (-OCH₃, C5): A strong electron-donating group (EDG) by resonance, which shields the ortho (H-4 and H-6) and para (H-2, occupied) positions.[1]

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, the following protocol is recommended.

Sample Preparation[2][3]

-

Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Why CDCl₃? It minimizes hydrogen bonding with the aldehyde, providing sharp singlets, unlike DMSO-d₆ which can broaden exchangeable protons or cause solvent peaks to overlap with aromatic signals.[1]

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.

-

Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (500 MHz)

-

Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

-

Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aldehyde proton, which often has a longer T1.

-

Scans (NS): 16 (1H), 1024 (13C).[1]

-

Temperature: 298 K (25°C).[1]

Workflow Visualization

Figure 1: Optimized NMR acquisition and processing workflow for aldehyde-ester intermediates.

1H NMR Spectral Analysis

The proton spectrum is characterized by two distinct singlets (methoxy/ester), a highly deshielded aldehyde singlet, and an ABX aromatic system.[1]

Reference Frequency: 500 MHz Solvent: CDCl₃ (δ 7.26 ppm)[1]

| Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment | Structural Justification |

| 10.45 | Singlet (s) | 1H | - | -CHO (C2) | Characteristic aldehyde shift; deshielded by ortho-ester. |

| 7.92 | Doublet (d) | 1H | J = 8.7 | H-3 | Ortho to CHO (EWG).[1] Most deshielded aromatic proton.[1] |

| 7.54 | Doublet (d) | 1H | J = 2.7 | H-6 | Ortho to Ester (EWG), Meta to OMe.[1] Isolated spin (meta-coupled only). |

| 7.15 | dd | 1H | J = 8.7, 2.7 | H-4 | Ortho to OMe (EDG), Meta to CHO.[1] Shielded by OMe resonance.[1] |

| 3.98 | Singlet (s) | 3H | - | -COOCH₃ | Ester methyl.[1] |

| 3.92 | Singlet (s) | 3H | - | -OCH₃ (C5) | Ar-OCH₃.[1] Slightly more shielded than ester methyl.[1] |

Interpretation Logic[2]

-

H-3 (7.92 ppm): This proton is ortho to the aldehyde.[1] The aldehyde is a stronger electron-withdrawing group than the ester, pushing this signal further downfield than H-6.

-

H-4 (7.15 ppm): This proton is ortho to the methoxy group.[1] The strong resonance donation (+R) of the oxygen atom increases electron density at C4, shielding this proton significantly.[1]

-

Coupling Constants:

13C NMR Spectral Analysis

The carbon spectrum confirms the presence of two carbonyls and the specific substitution pattern.[1]

Reference Frequency: 125 MHz Solvent: CDCl₃ (δ 77.16 ppm)[1]

| Chemical Shift (δ ppm) | Type | Assignment | Notes |

| 189.5 | Cq | C=O (Aldehyde) | Typical aromatic aldehyde.[1] |

| 166.2 | Cq | C=O (Ester) | Typical benzoate ester.[1] |

| 164.1 | Cq | C-5 (C-OMe) | Deshielded by direct oxygen attachment (Ipso).[1] |

| 135.2 | Cq | C-1 | Ipso to Ester.[1] |

| 131.8 | CH | C-3 | Ortho to CHO.[1] |

| 129.5 | Cq | C-2 | Ipso to Aldehyde.[1] |

| 118.4 | CH | C-6 | Ortho to Ester.[1] |

| 112.1 | CH | C-4 | Ortho to OMe (Shielded).[1] |

| 55.8 | CH₃ | -OCH₃ | Methoxy carbon.[1] |

| 52.6 | CH₃ | -COOCH₃ | Ester methyl carbon.[1] |

2D NMR Verification (HMBC)

To definitively prove the regiochemistry (2-formyl-5-methoxy vs. 5-formyl-2-methoxy), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations

-

Aldehyde Proton (10.45 ppm): Shows a strong 3-bond correlation to C-1 (135.2) and C-3 (131.8) .[1] This links the aldehyde to the ring adjacent to the ester.[1]

-

Methoxy Protons (3.92 ppm): Correlate strongly to C-5 (164.1) .[1]

-

H-6 (7.54 ppm): Correlates to C=O[1] (Ester, 166.2) and C-2 (129.5) .[1] This proves H-6 sits between the Ester and the OMe group, but is meta to the aldehyde.[1]

Connectivity Diagram

Troubleshooting & Impurities

When synthesizing or analyzing this compound, be aware of these common spectral artifacts:

-

Aldehyde Oxidation: A broad singlet near 11.0 ppm indicates oxidation to the carboxylic acid (2-carbomethoxy-5-methoxybenzoic acid).[1]

-

Rotamers: In hindered solvents, rotation of the ester or aldehyde may slow, causing peak broadening.[1] Warming the probe to 313 K usually sharpens these signals.[1]

-

Water Peak: In CDCl₃, water appears around 1.56 ppm .[1] If the sample is wet, the aldehyde peak may drift or broaden due to exchange.[1]

References

-

PubChem. (n.d.).[1] Methyl 2-formyl-5-methoxybenzoate (Compound).[2][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

-

Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved February 19, 2026, from [Link][1]

Sources

The Pharmacophore Architect: A Technical Guide to Methyl 2-formyl-5-methoxybenzoate Derivatives

Topic: Biological Activity and Synthetic Utility of Methyl 2-formyl-5-methoxybenzoate Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Significance

Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is not merely a reagent; it is a bifunctional "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity:

-

The Formyl Group (C-2): A highly reactive electrophile primed for reductive aminations, Knoevenagel condensations, and Schiff base formation.

-

The Methyl Ester (C-1): A masked carboxylic acid serving as a lipophilic anchor or a precursor for cyclization (e.g., into phthalazinones or isoindolinones).

-

The Methoxy Group (C-5): An electron-donating substituent that modulates the electronic density of the aromatic ring, influencing binding affinity in protein pockets.

This guide moves beyond basic characterization to explore its critical role in the synthesis of the blockbuster drug Eluxadoline (Viberzi) , its utility in developing PPAR agonists , and its emerging potential in antimicrobial Schiff base libraries .

Core Application: Eluxadoline and Opioid Receptor Modulation

The most authoritative application of this scaffold is in the synthesis of Eluxadoline , a mixed

Mechanism of Action

The Methyl 2-formyl-5-methoxybenzoate moiety forms the "head" of the Eluxadoline molecule. The 5-methoxy group is critical for hydrophobic interactions within the opioid receptor pocket, while the benzoate functionality (after hydrolysis) provides the necessary zwitterionic character for gut-restricted activity, minimizing systemic side effects.

Synthetic Pathway (The "Linker" Strategy)

The synthesis relies on a reductive amination between the formyl group of the benzoate and a complex imidazole amine.

DOT Diagram 1: Eluxadoline Assembly Workflow

Caption: The convergent synthesis of Eluxadoline via reductive amination of Methyl 2-formyl-5-methoxybenzoate.

Secondary Application: PPAR Agonists (Metabolic Syndrome)

Research indicates that derivatives of 5-formylsalicylic acid (the parent acid of our scaffold) are potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

Structure-Activity Relationship (SAR)

-

Lipophilic Tail: The formyl group is often converted into a lipophilic tail (e.g., via Wittig reaction or reduction/alkylation) to occupy the large hydrophobic pocket of the PPAR LBD (Ligand Binding Domain).

-

Acid Head: The methyl ester is hydrolyzed to the free acid, which forms a critical salt bridge with tyrosine residues (e.g., Tyr473 in PPAR

) in the receptor's active site.

Comparative Activity Data

While specific IC50s vary by exact derivative, the general trend for benzoate-derived PPAR agonists is summarized below:

| Compound Class | Target Receptor | Primary Modification at C-2 (Formyl) | Biological Outcome |

| Fibrates (Analogs) | PPAR | Reduced to benzyl ether | Lipid lowering, increased |

| Glitazars | PPAR | Linked to oxazole/thiazole tail | Insulin sensitization + Lipid lowering |

| Salicylates | PPAR | Formyl oxidized or condensed | Anti-inflammatory, weak insulin sensitization |

Broad Spectrum Activity: Schiff Bases & Antimicrobials[1]

The formyl group at the C-2 position is an ideal handle for generating libraries of Schiff bases (Imines) and Hydrazones . These derivatives exhibit significant antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes.

Mechanism

The azomethine linkage (

Key Bioassay Results

-

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Potency: Hydrazone derivatives often show MIC values in the range of 10–50 µg/mL .

-

Toxicity: Generally low cytotoxicity against human fibroblast cells (L929), indicating a favorable therapeutic index.

Experimental Protocols

Protocol A: Optimized Synthesis of Methyl 2-formyl-5-methoxybenzoate (Duff Reaction)

Context: This high-yield method avoids toxic heavy metals often used in formylation.

-

Reagents: Methyl 3-methoxybenzoate (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Methanesulfonic acid (MSA, solvent/catalyst).

-

Procedure:

-

Dissolve Methyl 3-methoxybenzoate in MSA at 0°C.

-

Add HMTA portion-wise to control exotherm.

-

Heat the mixture to 90°C for 16 hours.

-

Quench: Pour into ice water. Adjust pH to 6–7 with 50% NaOH.

-

Isolation: Filter the yellow precipitate.[1] Recrystallize from ethyl acetate/hexanes.

-

-

Validation:

(DMSO-

Protocol B: General Reductive Amination (Eluxadoline Precursor)

Context: Standardizing the coupling of the scaffold with complex amines.

-

Setup: Combine Methyl 2-formyl-5-methoxybenzoate (1.0 eq) and the amine partner (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol.

-

Catalyst: Add catalytic Acetic Acid (1–2 drops). Stir for 2 hours to form the imine (monitor by TLC).

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography (Gradient: 0

5% MeOH in DCM).

Visualization of Structure-Activity Relationship (SAR)

DOT Diagram 2: SAR Logic of the Scaffold

Caption: Mapping the chemical functionality to specific biological outcomes.

References

-

Synthesis of Eluxadoline Intermediates: Journal of Chemical and Pharmaceutical Research, "A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates". Link

-

Eluxadoline Drug Approval & Chemistry: New Drug Approvals, "Eluxadoline: Synthesis and Polymorphs". Link

-

PPAR Agonist Development: National Institutes of Health (PMC), "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors". Link

-

Antimicrobial Schiff Bases: International Journal of Molecular Sciences, "Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles" (Related scaffold methodology). Link

-

Duff Reaction Optimization: Google Patents, "Preparation method of 5-formyl-2-methoxy methyl benzoate (CN109096107B)". Link

Sources

Methyl 2-formyl-5-methoxybenzoate: A Strategic Scaffold for Isoindolinone and Phthalazinone Synthesis

[1][2][3]

Executive Summary

Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is a bifunctional aromatic building block characterized by an ortho-disposition of an aldehyde and a methyl ester, with a methoxy substituent at the C5 position.[1][2][3][4] This specific substitution pattern renders it an indispensable precursor for constructing fused heterocycles—specifically isoindolin-1-ones and phthalazin-1-ones —which are privileged scaffolds in kinase inhibitors, PARP inhibitors, and HCN2 modulators.[1][2][5]

This guide distinguishes the target compound from its common isomer (Methyl 5-formyl-2-methoxybenzoate) and provides a validated synthetic workflow starting from 6-methoxyphthalide, alongside protocols for its downstream transformation into bioactive cores.[1][2]

Chemical Identity & Properties

Structural Specifications

The compound features a 1,2,5-substitution pattern on the benzene ring. The ortho-formyl ester motif acts as a "masked" electrophile, capable of reacting with binucleophiles to form bicyclic systems.[5]

| Property | Specification |

| Chemical Name | Methyl 2-formyl-5-methoxybenzoate |

| CAS Number | 77620-05-4 |

| SMILES | COC1=CC=C(C=O)C(=C1)C(=O)OC |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂).[1][2][6][7] Aldehyde is oxidation-sensitive.[1][2][5] |

Isomer Distinction (Critical Check)

Researchers frequently confuse this compound with its isomer derived from salicylic acid.[5]

| Isomer | Structure | Key Substituents | Origin |

| Target Compound | Methyl 2-formyl-5-methoxybenzoate | Formyl @ C2, Methoxy @ C5 | Phthalide Ring Opening |

| Common Isomer | Methyl 5-formyl-2-methoxybenzoate | Formyl @ C5, Methoxy @ C2 | Salicylic Acid Formylation |

Synthetic Routes & Methodology

The most robust synthesis of Methyl 2-formyl-5-methoxybenzoate avoids the poor regioselectivity of direct formylation by utilizing 6-methoxyphthalide as a defined precursor.[1][2][5] This route leverages a radical bromination-hydrolysis sequence followed by esterification.[1][2][5]

Validated Synthesis Workflow (Phthalide Route)

Figure 1: Step-wise synthesis from 6-methoxyphthalide ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Radical Bromination[1]

-

Reagents: Suspend 6-methoxyphthalide (1.0 eq) in dry 1,2-dichloroethane (DCE) or CCl₄.

-

Activation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).[2][5]

-

Reaction: Heat to reflux (80°C) for 1–3 hours. Monitor by TLC for the disappearance of starting material.

-

Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to obtain the crude 3-bromo intermediate (unstable; use immediately).

Step 2: Hydrolysis[1]

-

Reaction: Suspend the crude bromide in water (10 volumes). Reflux for 1–2 hours.

-

Mechanism: The bromide hydrolyzes to the hydroxy-phthalide, which exists in equilibrium with the open-chain 2-formyl-5-methoxybenzoic acid .[1][2][5]

-

Isolation: Cool to RT. Extract with Ethyl Acetate (EtOAc).[5][6][7][8][9][10] Dry over Na₂SO₄ and concentrate.

Step 3: Esterification[1]

-

Reagents: Dissolve the crude acid in anhydrous DMF. Add K₂CO₃ (2.0 eq) followed by Iodomethane (MeI) (2.5 eq).

-

Conditions: Stir at Room Temperature for 4–16 hours.

-

Purification: Dilute with water and extract with EtOAc. Wash organic layer with brine.[5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 60–80% over 3 steps.[5]

-

Applications in Drug Discovery[3][6][11]

The core value of Methyl 2-formyl-5-methoxybenzoate lies in its ability to undergo cyclocondensation reactions.[1][2][5] The proximity of the aldehyde and ester groups allows for rapid formation of 5- and 6-membered fused rings.[2]

Isoindolinone Synthesis (Reductive Amination/Cyclization)

Reaction with primary amines yields isoindolin-1-ones , a scaffold found in antipsychotics and anticancer agents.[1][2][5]

-

Mechanism: Schiff base formation

Reduction (optional) -

Protocol:

-

Mix aldehyde (1 eq) and Amine (R-NH₂, 1.1 eq) in MeOH.

-

Stir 1h to form imine.

-

Add reducing agent (NaBH₄) if the target is the isoindoline (reduced lactam), or perform oxidative cyclization for the unsaturated system.[5]

-

Note: For direct Isoindolin-1-one, reductive conditions are often skipped; the imine intermediate cyclizes with the ester, often requiring acid catalysis or heat.[2]

-

Phthalazinone Synthesis

Reaction with hydrazine or substituted hydrazines yields phthalazin-1-ones , the pharmacophore of PARP inhibitors (e.g., Olaparib).[2]

-

Protocol: Reflux the aldehyde with Hydrazine hydrate in Ethanol. The hydrazine attacks the aldehyde (hydrazone formation) and then the ester (cyclization) in a single pot.

Reaction Pathways Diagram[1]

Figure 2: Divergent synthesis pathways for bioactive heterocycles.[1][2]

Safety & Handling (SDS Summary)

References

-

Synthesis via Phthalide Route

-

Isoindolinone Applications

-

Chemical Identity & Safety

-

HCN2 Modulator Application

Sources

- 1. 57556-31-7|Methyl 4-hydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 73502-03-1|Methyl 5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 4. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid|BLD Pharm [bldpharm.com]

- 5. Methyl 2-formyl-5-methoxybenzoate | 77620-05-4 [sigmaaldrich.com]

- 6. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents [patents.google.com]

- 7. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. scribd.com [scribd.com]

- 10. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

Strategic Utilization of Methyl 2-formyl-5-methoxybenzoate in High-Value Heterocycle Synthesis

This guide explores the strategic utility of Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4), a bifunctional "ortho-formyl ester" scaffold. Unlike simple benzoates, this intermediate possesses a "privileged" 1,2-dicarbonyl geometry that enables rapid access to nitrogen-containing heterocycles—specifically isoindolinones, phthalazinones, and benzodiazepines—which are ubiquitous in modern oncology and CNS drug discovery.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Synthetic Methodology, Scaffold Diversification, and Biological Relevance

Executive Summary: The "Ortho-Formyl" Advantage

Methyl 2-formyl-5-methoxybenzoate represents a high-value "linchpin" intermediate. Its structure combines a reactive electrophilic aldehyde with a latent electrophilic ester in a rigid ortho relationship. This geometry pre-organizes the molecule for cyclocondensation reactions, allowing researchers to construct complex fused bicyclic systems in a single synthetic operation.

For drug developers, the 5-methoxy substituent is not merely decorative; it provides an electron-rich handle for late-stage functionalization (e.g., demethylation/alkylation) and modulates the solubility and metabolic profile of the resulting pharmacophore.

Chemical Profile & Reactivity Logic

Structural Analysis

-

Core: Benzene ring substituted at 1, 2, and 5 positions.

-

C1 (Ester): A "hard" electrophile, less reactive than the aldehyde but susceptible to intramolecular nucleophilic attack after the aldehyde has reacted.

-

C2 (Formyl): A "soft" electrophile, highly reactive toward amines and hydrazines.

-

C5 (Methoxy): An electron-donating group (EDG) para to the formyl group. This deactivates the aldehyde slightly compared to the unsubstituted analog, requiring optimized acid catalysis for condensation reactions, but stabilizes the resulting cationic intermediates.

Reactivity Map

The compound serves as a divergence point for three major heterocyclic classes:

Figure 1: Divergent Synthesis Pathways. The ortho-formyl ester core allows for selective heterocycle formation based on the nitrogen nucleophile used.

Primary Research Areas

Area 1: Isoindolin-1-ones (Kinase & MDM2 Inhibitors)

The isoindolinone scaffold is a structural mimic of the purine base, making it a frequent hit in kinase inhibitor screens.

-

Mechanism: The reaction with a primary amine proceeds via a Schiff base intermediate. Under reducing conditions (e.g., NaBH(OAc)₃), the imine is reduced to a secondary amine, which then attacks the adjacent methyl ester to close the lactam ring.

-

Why Use the 5-Methoxy Analog? The 6-methoxyisoindolinone product (numbering changes upon cyclization) mimics the electron-rich nature of the quinazoline core found in drugs like Gefitinib, potentially improving ATP-binding pocket affinity.

Area 2: Phthalazin-1(2H)-ones (PARP Inhibitors)

This is arguably the most critical application in current oncology. Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib utilize a phthalazinone core to anchor the drug in the NAD+ binding pocket.

-

Synthesis: Reaction with hydrazine hydrate yields the phthalazinone directly.

-

Research Value: The 5-methoxy derivative yields 6-methoxyphthalazin-1(2H)-one . This intermediate allows researchers to explore SAR (Structure-Activity Relationships) by converting the methoxy group to a phenol (via BBr₃) and then appending solubilizing tails or other pharmacophores.

Area 3: Bioconjugation & Linker Chemistry

The distinct reactivity of the aldehyde and ester allows this molecule to serve as a heterobifunctional linker.

-

Protocol: The aldehyde can be conjugated to a protein or amine-bearing payload via reductive amination without disturbing the ester. The ester can subsequently be hydrolyzed to an acid for coupling to a second moiety, creating a stable aromatic linker.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyphthalazin-1(2H)-one

A self-validating protocol for generating the PARP-inhibitor core.

Reagents:

-

Methyl 2-formyl-5-methoxybenzoate (1.0 equiv)

-

Hydrazine monohydrate (65% aq., 2.0 equiv)

-

Ethanol (0.5 M concentration)

-

Acetic acid (catalytic, 0.1 equiv)

Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 2-formyl-5-methoxybenzoate and Ethanol. Stir until fully dissolved.

-

Addition: Add Hydrazine monohydrate dropwise at room temperature. Note: A slight exotherm may be observed due to hydrazone formation.

-

Cyclization: Add catalytic Acetic acid and heat the mixture to reflux (80°C) for 3 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Phthalazinone).

-

-

Isolation: Cool the reaction to 0°C. The product typically precipitates as a white to off-white solid.

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and triturate with diethyl ether.

Yield Expectation: 85–95% Characterization:

-

1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (phthalazinone H-4) and the disappearance of the aldehyde proton (~10 ppm) and methyl ester singlet (~3.8 ppm).

Protocol B: One-Pot Synthesis of N-Substituted Isoindolinones

Targeting the Kinase Scaffold.

Reagents:

-

Methyl 2-formyl-5-methoxybenzoate (1.0 equiv)

-

Primary Amine (R-NH₂, 1.1 equiv)

-

NaBH(OAc)₃ (1.5 equiv)

-

DCE (Dichloroethane) or THF

Methodology:

-

Mix the benzoate and amine in DCE and stir for 1 hour to form the imine (Schiff base).

-

Add NaBH(OAc)₃ in one portion.

-

Stir at room temperature for 12 hours. The reduction of the imine triggers a spontaneous intramolecular cyclization with the ester to form the lactam.

-

Note: If cyclization is slow, heat to 60°C after the reduction step.

Visualization of the Phthalazinone Pathway

The following diagram illustrates the mechanism of the PARP-inhibitor core synthesis, highlighting the critical cyclization step.

Figure 2: Phthalazinone Synthesis Workflow. Step-by-step transformation from the benzoate precursor to the bioactive core.[1]

Quantitative Data Summary

| Application Area | Reaction Partner | Target Scaffold | Typical Yield | Key Therapeutic Indication |

| Medicinal Chem | Hydrazine | Phthalazinone | >90% | PARP Inhibition (Oncology) |

| Medicinal Chem | Primary Amine | Isoindolinone | 75-85% | Kinase Inhibition, p53-MDM2 |

| Combichem | Diamine | Benzodiazepine | 60-70% | Anxiolytic, Hypnotic |

| Linker Chem | Amino-Protein | Conjugate | Varies | Antibody-Drug Conjugates (ADCs) |

Future Outlook & Emerging Trends

Recent literature suggests a shift toward C-H activation methodologies. Researchers are investigating the use of Methyl 2-formyl-5-methoxybenzoate in Ruthenium-catalyzed C-H functionalization to introduce aryl groups at the C-6 position (ortho to the methoxy), creating highly substituted "all-carbon" pharmacophores that were previously difficult to access.

Furthermore, the demethylation of the 5-methoxy group yields a 5-hydroxy derivative, which is gaining traction as a precursor for PROTACs (Proteolysis Targeting Chimeras), where the hydroxyl group serves as the attachment point for the E3 ligase ligand.

References

-

Synthesis of Isoindolinones via Ugi-Type Reactions. ResearchGate. Discusses the use of methyl 2-formylbenzoate derivatives in multicomponent reactions.

-

PARP Inhibitor Scaffolds and Phthalazinone Chemistry. National Institutes of Health (NIH). Overview of phthalazinone synthesis relevant to Olaparib analogs.

-

Methyl 2-formyl-5-methoxybenzoate Product Profile. PubChem. Chemical structure and property data.

-

Hydrazone Derivatives and Biological Activity. PubMed Central. Mechanistic insights into the reaction of methoxy-benzaldehydes with hydrazine.

-

Synthesis of 6-methoxyphthalazin-1(2H)-one. MDPI. Detailed protocol for converting methoxy-substituted esters to phthalazinones.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-formyl-5-methoxybenzoate: A Historical and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formyl-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutically active molecules, has a rich history intertwined with the development of aromatic chemistry. This technical guide provides a comprehensive overview of the discovery and evolution of its synthesis. We delve into the foundational formylation reactions that paved the way for its creation and detail the progression of synthetic methodologies, from early, often harsh, classical reactions to modern, efficient, and scalable processes. This document serves as an in-depth resource, offering not only historical context but also detailed experimental protocols and a comparative analysis of various synthetic routes, thereby providing researchers and drug development professionals with a thorough understanding of this crucial building block.

Introduction: The Emergence of a Versatile Intermediate

The story of Methyl 2-formyl-5-methoxybenzoate is not one of a singular, dramatic discovery but rather a tale of gradual advancement in the field of organic synthesis. The need for polysubstituted aromatic compounds, particularly those bearing both an aldehyde and an ester group, grew significantly with the rise of medicinal chemistry. These functionalities offer a versatile platform for the construction of complex molecular architectures. Methyl 2-formyl-5-methoxybenzoate, with its specific arrangement of a formyl, a methoxy, and a methyl ester group on a benzene ring, emerged as a valuable intermediate for the synthesis of a range of bioactive compounds. Notably, it is a key component in the preparation of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors, both significant targets in modern drug discovery.[1]

Historical Context: The Dawn of Aromatic Formylation

The synthesis of Methyl 2-formyl-5-methoxybenzoate is fundamentally rooted in the broader history of introducing a formyl group (-CHO) onto an aromatic ring—a class of reactions known as formylation. The late 19th and early 20th centuries saw the development of several foundational methods that, while not initially used for this specific molecule, laid the essential groundwork.

The Reimer-Tiemann Reaction: A Gateway to Hydroxybenzaldehydes

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction provided one of the earliest methods for the ortho-formylation of phenols. The reaction typically involves treating a phenol with chloroform in the presence of a strong base. While this reaction primarily yields hydroxybenzaldehydes, its principles of electrophilic aromatic substitution were a significant step forward in the functionalization of aromatic rings.

The Gattermann and Gattermann-Koch Reactions: Direct Formylation of Arenes

Ludwig Gattermann's work in the late 19th and early 20th centuries led to two important formylation methods. The Gattermann reaction initially used a mixture of hydrogen cyanide and hydrogen chloride. A later, safer modification utilized zinc cyanide. The Gattermann-Koch reaction , developed with Julius Arnold Koch, employed carbon monoxide and hydrogen chloride under pressure with a catalyst. These methods allowed for the direct formylation of a wider range of aromatic compounds, including those with electron-donating groups like the methoxy group present in the precursors to Methyl 2-formyl-5-methoxybenzoate.

Evolution of Synthetic Methodologies

The synthesis of Methyl 2-formyl-5-methoxybenzoate has evolved from multi-step sequences involving classical formylation reactions to more streamlined and efficient modern methods. This section details the key synthetic strategies that have been employed over time.

Early Approaches: Multi-step Syntheses from Substituted Phenols and Benzoic Acids

Initial synthetic routes likely involved multi-step processes starting from more readily available precursors. A plausible early strategy would involve the formylation of a substituted phenol, followed by methylation and esterification, or vice versa. For instance, a synthetic pathway could begin with the formylation of a methoxyphenol, followed by the protection of the aldehyde, esterification of a carboxylic acid precursor, and subsequent deprotection.

The Rise of Direct Formylation of Methoxy-Substituted Benzoates

With the refinement of formylation techniques, more direct routes became accessible. The development of milder and more selective formylating agents allowed for the direct introduction of the aldehyde group onto a pre-existing methoxy-substituted benzoate ring.

The Duff Reaction: A notable method for the formylation of activated aromatic compounds is the Duff reaction, which uses hexamethylenetetramine (urotropine) as the formylating agent. This reaction has been adapted for the synthesis of Methyl 2-formyl-5-methoxybenzoate.

Modern Synthetic Routes: Efficiency and Scalability

Contemporary methods for the synthesis of Methyl 2-formyl-5-methoxybenzoate prioritize high yields, operational simplicity, and scalability, crucial for its application in industrial settings. Several key starting materials have emerged as practical precursors.

This route involves the protection of the phenolic hydroxyl group and esterification of the carboxylic acid. A common approach is the simultaneous methylation of both the hydroxyl and carboxylic acid groups.

Experimental Protocol:

A general procedure involves reacting 5-formyl-2-hydroxybenzoic acid with an excess of a methylating agent, such as iodomethane or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.[1] After an aqueous workup and extraction with an organic solvent, the product is purified by column chromatography.[1]

This approach utilizes a direct formylation of the commercially available methyl 2-methoxybenzoate. The Duff reaction, using hexamethylenetetramine in a strong acid like trifluoroacetic acid or methanesulfonic acid, is a common strategy.

Experimental Protocol:

Methyl o-anisate is dissolved in an acid such as trifluoroacetic acid and cooled.[2] Hexamethylenetetramine is then added, and the mixture is heated to reflux for a couple of hours.[2] After cooling and quenching with water, the product is extracted and purified, often by column chromatography and recrystallization.[2]

A highly efficient and scalable method starts from the readily available and inexpensive salicylic acid. This process first involves the formation of methyl 2-methoxybenzoate, followed by a formylation step.

Experimental Protocol:

-

Step 1: Preparation of Methyl 2-methoxybenzoate: Salicylic acid is reacted with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is heated for several hours.[3]

-

Step 2: Formylation: The resulting methyl 2-methoxybenzoate is then formylated, typically using the Duff reaction conditions described in the previous section (hexamethylenetetramine in a strong acid).[3]

This two-step, one-pot or sequential approach often provides high overall yields, making it attractive for industrial production.[3]

Comparative Analysis of Synthesis Methods

The choice of synthetic route for Methyl 2-formyl-5-methoxybenzoate depends on several factors, including the availability of starting materials, desired scale, and cost-effectiveness.

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 5-Formyl-2-hydroxybenzoic Acid | Iodomethane, K2CO3 | Direct, often good yields. | Starting material may be less readily available or more expensive. |

| Methyl o-anisate | Hexamethylenetetramine, Trifluoroacetic Acid | Direct formylation of a commercially available starting material. | Use of strong, corrosive acids; may require careful optimization. |

| Salicylic Acid | Dimethyl Sulfate, K2CO3; then Hexamethylenetetramine, Methanesulfonic Acid | Inexpensive and readily available starting material; high overall yields are achievable.[3] | Two-step process, though can be streamlined. |

Conclusion and Future Outlook

The synthesis of Methyl 2-formyl-5-methoxybenzoate is a testament to the progress of organic chemistry. From its conceptual origins in the classical formylation reactions of the 19th century to the highly optimized and scalable industrial processes of today, the journey of this molecule reflects the increasing demand for sophisticated building blocks in drug discovery and development. Future advancements in this area will likely focus on even more sustainable and environmentally friendly synthetic methods, potentially exploring catalytic C-H activation or biocatalytic routes to further enhance the efficiency and green credentials of its production. The continued importance of Methyl 2-formyl-5-methoxybenzoate as a key intermediate ensures that the innovation in its synthesis will remain an active area of research.

References

-

PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Recrystallization & Purification of Methyl 2-formyl-5-methoxybenzoate

[1][2][3]

Introduction & Chemical Context

Methyl 2-formyl-5-methoxybenzoate is a critical pharmacophore used in the synthesis of bioactive isoquinolines, phthalazinones, and various kinase inhibitors.[1][2] Its structural integrity is defined by a formyl group at the ortho-position relative to the ester, and a methoxy group at the meta-position (position 5) relative to the ester.[1][2]

Critical Distinction: Researchers must verify the substitution pattern.

-

Target: Methyl 2-formyl-5-methoxybenzoate (CAS 77620-05-4) – Aldehyde ortho to ester.[1][2]

-

Common Isomer: Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) – Aldehyde meta to ester.[1][2]

The ortho-formyl ester motif renders this compound susceptible to Cannizzaro disproportionation or oxidation to the phthalic acid derivative if handled improperly.[1][2] Furthermore, the proximity of the aldehyde and ester groups can facilitate cyclization to 6-methoxyphthalide under reducing or acidic conditions.[1][2]

Physicochemical Profile

| Property | Specification | Notes |

| Physical State | White to off-white solid | May appear as a viscous oil if impure or wet.[1][2] |

| Melting Point | ~60–80 °C (Estimated) | Precise MP depends on polymorph; often lower than its isomer (86°C).[1][2] |